molecular formula C13H19ClN2 B1357255 2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine CAS No. 914207-57-1

2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine

Cat. No.: B1357255
CAS No.: 914207-57-1
M. Wt: 238.75 g/mol
InChI Key: SUBRFDLWSDKKPS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine is a chemical compound of interest in scientific research, particularly in medicinal chemistry and pharmacology. The structure of this molecule, featuring a 4-chlorophenyl group and a piperidine ring connected by an ethanamine linker, is often explored in the development of biologically active molecules. Piperidine and aryl groups are common structural motifs found in compounds with activity at various central nervous system (CNS) targets . Researchers are investigating this compound and its analogs primarily as potential ligands for G-protein coupled receptors (GPCRs) and other neuronal targets. Its core structure serves as a valuable building block for designing and synthesizing novel molecules to study receptor function and signal transduction pathways. This product is provided for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle all compounds with appropriate safety protocols and ensure compliance with their local institutional and governmental regulations.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c14-12-6-4-11(5-7-12)13(10-15)16-8-2-1-3-9-16/h4-7,13H,1-3,8-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBRFDLWSDKKPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CN)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586451
Record name 2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914207-57-1
Record name 2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine typically involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent, which facilitates the formation of the desired product through reductive amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Antiallergic Properties
One of the most notable applications of 2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine is its role as an antihistamine. The compound is structurally related to cetirizine, which is widely used to treat allergic conditions such as allergic rhinitis and chronic urticaria. Cetirizine acts as a selective antagonist of the H1 histamine receptor, providing relief from allergy symptoms by blocking the effects of histamine in the body .

Cancer Treatment
Recent research has indicated that compounds related to this compound may also serve as tankyrase inhibitors, which are relevant in cancer treatment. Tankyrases are involved in the regulation of Wnt signaling pathways, and their inhibition has been linked to potential therapeutic effects against various cancers . This application highlights the compound's versatility beyond antihistaminic effects.

Synthesis and Derivatives

The synthesis of this compound involves several chemical processes that can yield various derivatives with distinct pharmacological properties. For instance, modifications at different positions on the piperidine ring can enhance efficacy or reduce side effects. A systematic approach to synthesizing these derivatives can lead to improved therapeutic agents for treating allergies and other conditions .

Case Studies and Research Findings

Case Study: Antihistaminic Activity
A study evaluated the efficacy of cetirizine and its derivatives in clinical settings, demonstrating significant improvements in patients suffering from seasonal allergies. The findings indicated that these compounds not only reduced symptoms but also had a favorable safety profile compared to first-generation antihistamines, which often cause sedation .

Case Study: Cancer Research
In another investigation focused on tankyrase inhibitors, researchers synthesized a series of piperidine derivatives and tested their effects on cancer cell lines. The results showed that certain derivatives exhibited potent inhibitory activity against tankyrases, leading to reduced proliferation of cancer cells in vitro. This study underscores the potential for developing new cancer therapies based on modifications of the piperidine structure .

Data Tables

Application AreaCompound TypeExample Uses
AntiallergicAntihistaminesTreatment of allergic rhinitis
Cancer TreatmentTankyrase InhibitorsTargeting Wnt signaling pathways
SynthesisPiperidine DerivativesDevelopment of novel pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways .

Comparison with Similar Compounds

2-(4-Chlorophenyl)-2-(2-methylpiperidin-1-yl)ethanamine

  • Structural Difference : A methyl group is appended to the piperidine ring at the 2-position.
  • It also slightly elevates lipophilicity (logP) compared to the unmethylated parent compound .
  • Molecular Formula : C₁₄H₂₁ClN₂; MW : 252.79 g/mol.

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

  • Structural Difference : The 4-chlorophenyl group is replaced with 4-methoxyphenyl.
  • Impact : The methoxy group (-OCH₃) is electron-donating, reducing electrophilicity and altering π-π stacking interactions. This substitution may enhance solubility due to increased polarity .
  • Molecular Formula : C₁₄H₂₂N₂O; MW : 234.34 g/mol.

Piperazine-Containing Analogs

{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}amine

  • Structural Difference : Piperazine (a six-membered ring with two nitrogen atoms) replaces piperidine.
  • Impact : The additional nitrogen introduces a second basic center, altering pH-dependent solubility and receptor binding. Piperazine derivatives often exhibit enhanced pharmacokinetic profiles due to improved hydrogen-bonding capacity .
  • Molecular Formula : C₁₂H₁₇ClN₃; MW : 238.74 g/mol.

Other Chlorophenyl-Containing Compounds

Levocetirizine Dihydrochloride

  • Structural Difference : Contains a piperazine ring linked to a 4-chlorobenzhydryl group and an ethoxyacetic acid chain.
  • Impact: The carboxylic acid moiety increases hydrophilicity, making it a zwitterionic antihistamine with reduced blood-brain barrier penetration compared to non-polar analogs like the target compound .
  • Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl; MW : 461.81 g/mol.

Fenvalerate

  • Structural Difference: A pyrethroid ester with a 4-chlorophenyl group and cyano-phenoxybenzyl side chain.
  • Molecular Formula: C₂₅H₂₂ClNO₃; MW: 419.90 g/mol.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Property Differences
2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine Piperidine 4-ClPh, NHCH₂CH₂ C₁₃H₁₉ClN₂ 246.76 Baseline lipophilicity, basicity
2-(4-Chlorophenyl)-2-(2-methylpiperidin-1-yl)ethanamine 2-Methylpiperidine 4-ClPh, NHCH₂CH₂ C₁₄H₂₁ClN₂ 252.79 Increased steric hindrance
2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine Piperidine 4-OCH₃Ph, NHCH₂CH₂ C₁₄H₂₂N₂O 234.34 Enhanced polarity, reduced logP
{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}amine Piperazine 3-ClPh, NHCH₂CH₂ C₁₂H₁₇ClN₃ 238.74 Dual basicity, improved solubility
Levocetirizine Dihydrochloride Piperazine 4-ClPh, ethoxyacetic acid C₂₁H₂₅ClN₂O₃·2HCl 461.81 Zwitterionic, hydrophilic

Discussion of Key Differences

  • Piperidine vs.
  • Substituent Effects :
    • Chlorine vs. Methoxy : The electron-withdrawing Cl group increases stability toward oxidative metabolism, whereas the methoxy group improves solubility but may reduce aromatic interaction strength .
    • Methyl vs. Hydrogen : Methylation on piperidine alters conformational flexibility and steric interactions, critical for receptor selectivity .

These structural variations underscore the importance of tailored design in optimizing pharmacological activity, metabolic stability, and bioavailability.

Biological Activity

2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine, a piperidine derivative, has garnered attention for its diverse biological activities. This compound features a piperidine ring substituted with a 4-chlorophenyl group and an ethylamine side chain, which enhances its lipophilicity and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its anticancer properties, neuropharmacological effects, and potential applications in treating leishmaniasis.

  • Molecular Formula : C₁₃H₁₉ClN₂
  • Structure : Contains a piperidine ring with a 4-chlorophenyl group and an ethylamine side chain.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis and exhibit cytotoxic effects on various cancer cell lines.

  • Mechanism of Action : The compound's mechanism involves the inhibition of specific enzymes and modulation of signaling pathways associated with cancer cell proliferation. For instance, it has been noted to interact with the Wnt signaling pathway, which is crucial in tumorigenesis .
  • Case Study : A study demonstrated that derivatives of this compound showed cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin .
CompoundIC50 (µM)Effect
This compound5.0Induces apoptosis
Bleomycin7.0Reference drug

2. Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties, particularly its interaction with dopamine receptors.

  • Dopamine D4 Receptor Affinity : It exhibits high affinity for the dopamine D4 receptor, with an IC50 value as low as 0.057 nM, indicating significant selectivity over other receptors . This property suggests potential applications in treating neurological disorders such as schizophrenia.
  • Mechanism of Action : The binding affinity to dopamine receptors may influence neurotransmitter release and has implications for mood regulation and cognitive function.

3. Leishmaniasis Treatment

Another area of interest is the potential use of this compound in treating leishmaniasis.

  • Research Findings : Compounds structurally similar to this compound have been synthesized and evaluated for their efficacy against Leishmania parasites. Preliminary results suggest that these compounds could serve as effective chemotherapeutic agents.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives to highlight structural influences on activity.

Compound NameStructural FeaturesUnique Aspects
1-(4-Chlorophenyl)-N-methylpiperidin-2-aminesPiperidine ring with methyl substitutionPotentially altered pharmacokinetics
4-Chloro-N-(pyridin-3-yl)methylpiperidineContains pyridine instead of phenylDifferent receptor interaction profile
N,N-Dimethylpiperidin-4-aminesDimethylated piperidineEnhanced lipophilicity

Q & A

Q. How does salt formation influence solubility and bioavailability?

  • Methodological Answer : Salt screening (e.g., oxalate, hydrochloride) improves aqueous solubility via pH adjustment. Phase solubility diagrams (Higuchi-Connel method) determine stability constants, while pharmacokinetic studies in rodents (Cₘₐₓ, AUC₀–₂₄) correlate salt form with bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.